molecular formula C13H19N3O3 B8079869 N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide

N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide

Cat. No.: B8079869
M. Wt: 265.31 g/mol
InChI Key: MKTZGTXBCWPCJR-UHFFFAOYSA-N
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Description

N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide is a chemical compound featuring a hydrazine functional group connected to a carboxamide group through a 4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide typically starts with the selection of a phenyl hydrazine derivative. A multi-step synthesis involving protection and deprotection of functional groups, formation of key intermediates, and precise reaction conditions ensures the target molecule is obtained with high purity.

Key steps include:

  • Protection of the hydroxyl group: : Tetrahydro-2H-pyran (THP) protection.

  • Formation of the phenyl intermediate: : Using appropriate linkers.

  • Coupling reactions: : Utilization of amide coupling reagents under controlled conditions.

Industrial Production Methods

While laboratory synthesis focuses on small-scale production, industrial synthesis scales up these methods using optimized conditions, automated processes, and stringent quality control to ensure consistent yields. Large-scale reactors, continuous flow synthesis, and advanced purification techniques are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide can undergo various chemical reactions:

  • Oxidation: : Introduction of oxygen functionalities.

  • Reduction: : Removal of oxygen functionalities.

  • Substitution: : Replacement of functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, KMnO4.

  • Reducing agents: : Sodium borohydride, LiAlH4.

  • Substitution reagents: : Halides, nucleophiles.

Major Products

Depending on the reactions:

  • Oxidation products: : Carboxylic acids, aldehydes.

  • Reduction products: : Amines, alcohols.

  • Substitution products: : Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry

N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide finds use as a building block in the synthesis of more complex molecules.

Biology

Its structural motifs allow it to interact with biomolecules, making it valuable in biochemical studies.

Medicine

Industry

Used in the formulation of specialty chemicals and materials.

Mechanism of Action

This compound exerts effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its hydrazine and carboxamide groups enable it to form stable complexes, influencing biological pathways.

Comparison with Similar Compounds

Comparing N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide with similar compounds like hydrazinecarboxamides with different linker groups reveals its unique reactivity and application potential. Some similar compounds include:

  • Phenylhydrazine derivatives

  • Carboxamide analogs with different aryl linkers

This uniqueness stems from its ability to engage in diverse chemical reactions and its broad-spectrum scientific research applications.

Properties

IUPAC Name

1-amino-3-[4-(oxan-2-yloxymethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c14-16-13(17)15-11-6-4-10(5-7-11)9-19-12-3-1-2-8-18-12/h4-7,12H,1-3,8-9,14H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTZGTXBCWPCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)NC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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